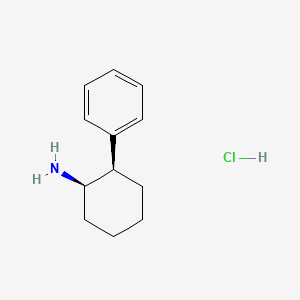

cis-2-Phenylcyclohexylamine hydrochloride

CAS No.: 79389-38-1

Cat. No.: VC18044765

Molecular Formula: C12H18ClN

Molecular Weight: 211.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79389-38-1 |

|---|---|

| Molecular Formula | C12H18ClN |

| Molecular Weight | 211.73 g/mol |

| IUPAC Name | (1R,2R)-2-phenylcyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H17N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H/t11-,12-;/m1./s1 |

| Standard InChI Key | FPWNXZWCBDBELJ-MNMPKAIFSA-N |

| Isomeric SMILES | C1CC[C@H]([C@H](C1)C2=CC=CC=C2)N.Cl |

| Canonical SMILES | C1CCC(C(C1)C2=CC=CC=C2)N.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

The compound’s molecular formula is C₁₂H₁₈ClN, with a molecular weight of 211.73 g/mol. Its IUPAC name is (1R,2R)-2-phenylcyclohexan-1-amine hydrochloride, reflecting the cis-configuration of the amine and phenyl groups. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 79389-38-1 |

| Isomeric SMILES | C1CC[C@H]([C@H](C1)C2=CC=CC=C2)N.Cl |

| Canonical SMILES | C1CCC(C(C1)C2=CC=CC=C2)N.Cl |

| InChI Key | FPWNXZWCBDBELJ-MNMPKAIFSA-N |

| PubChem CID | 12208432 |

The stereochemistry is critical for its biological activity, as the cis-configuration imposes conformational restraints that influence receptor interactions .

Spectral Data

Structural confirmation relies on spectroscopic techniques:

-

NMR: H NMR spectra show characteristic signals for axial protons (e.g., C(1)-H at δ 4.8 as a triplet, ) and aromatic protons (δ 7.1–7.5) . NMR confirms cyclohexane ring carbons and phenyl substituents .

-

Mass Spectrometry: The molecular ion peak at aligns with the molecular weight, with fragmentation patterns consistent with cyclohexane ring cleavage.

Synthesis and Purification

Synthetic Routes

The synthesis of cis-2-phenylcyclohexylamine hydrochloride involves multi-step strategies:

-

Aminocyclohexanone Precursor: 2-Aminocyclohexanone hydrobromide (CAS No. 17540-18-0) serves as a key intermediate. Condensation with phenylmagnesium bromide or phenyllithium yields cis-2-phenylcyclohexanol derivatives .

-

Grignard/Lithium Reagents: Reaction with 2,5-dimethoxyphenyllithium produces cis-2-amino-1-(2,5-dimethoxyphenyl)cyclohexanol, which is subsequently hydrochlorinated .

-

Azide Reduction: Trans-2-hydroxy-2-phenylcyclohexyl methanesulfonate undergoes SN2 displacement with sodium azide, followed by LiAlH₄ reduction to yield the amine .

Optimization and Challenges

-

Yield Improvements: Modifying reaction conditions (e.g., excess Grignard reagent, reflux in ether) increased yields from 39% to 64% for cis-isomers .

-

Byproducts: Competing elimination or rearrangement reactions generate ketones like 2-phenylcyclohexanone, necessitating chromatographic purification .

-

Purification: Column chromatography (silica gel) and recrystallization (ethanol/water) are employed to isolate >95% pure product.

Structural and Conformational Analysis

Tautomerism and Stability

Protonation of the amine group stabilizes the hydrochloride salt, preventing racemization. Acidic conditions favor the ammonium ion, enhancing solubility in polar solvents.

Biological Activity and Mechanisms

Psychostimulant Effects

cis-2-Phenylcyclohexylamine hydrochloride exhibits dopaminergic and noradrenergic modulation, akin to norephedrine. In rodent models, it increases locomotor activity and alertness, suggesting potential CNS stimulant applications.

Receptor Interactions

-

Adrenergic Receptors: Structural similarity to methoxamine (an α₁-agonist) implies potential α-adrenergic activity .

-

Dopamine Transporters: Preliminary studies suggest inhibition of dopamine reuptake, though exact binding affinities remain unquantified.

Applications in Research and Development

Pharmacological Studies

-

Neuropharmacology: Used to probe neurotransmitter systems in Parkinson’s and ADHD models.

-

Structure-Activity Relationships (SAR): Modifications to the phenyl ring (e.g., methoxy substituents) alter receptor selectivity, guiding drug design .

Industrial Applications

-

Chiral Auxiliaries: The rigid cyclohexane scaffold aids in asymmetric synthesis of bioactive molecules .

-

Analytical Standards: Serves as a reference compound in GC-MS and HPLC methods for detecting stimulants.

Future Directions and Challenges

Mechanistic Studies

Elucidating the precise molecular targets (e.g., DAT, NET) requires radioligand binding assays and knockout animal models.

Synthetic Innovations

Developing enantioselective routes (e.g., enzymatic resolution) could streamline production of optically pure isomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume